Hmcef - 2002363-68-8

Hmcef

Catalog Number: EVT-269488
CAS Number: 2002363-68-8
Molecular Formula: C23H23N3O3
Molecular Weight: 389.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMCEF is a P-selectin inhibitor. It acts by intercalating into calf thymus DNA, cutting off DNA pBR22 and inhibiting the proliferation of cancer cells.
Source and Classification

Hmcef is classified as a small molecule drug candidate. It has been synthesized for research purposes and is primarily studied within the context of medicinal chemistry and pharmacology. Its structural features suggest it belongs to the class of β-carboline derivatives, which are known for various biological activities including antitumor and anti-inflammatory effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hmcef involves several steps that typically include the formation of the β-carboline core followed by functionalization with hydroxymethyl and phenylalanine moieties. The synthetic route may utilize techniques such as:

  1. Condensation Reactions: To form the β-carboline structure from appropriate precursors.
  2. Hydroxymethylation: Introducing the hydroxymethyl group through nucleophilic substitution or similar methods.
  3. Amino Acid Coupling: Attaching the phenylalanine via peptide coupling reactions.

The synthesis may require purification steps such as recrystallization or chromatography to isolate the desired product in high purity .

Molecular Structure Analysis

Structure and Data

Hmcef has a complex molecular structure characterized by its β-carboline core and additional functional groups. The molecular formula is C₁₄H₁₅N₃O₂, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity.

  • Molecular Weight: Approximately 255.29 g/mol.
  • 3D Structure: Computational modeling tools such as ChemDraw and molecular dynamics simulations have been employed to visualize its conformation, revealing insights into its potential binding interactions with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Hmcef participates in various chemical reactions primarily related to its interactions with biological molecules. Key reactions include:

  1. Binding Interactions: Hmcef forms hydrogen bonds with DNA sequences (e.g., d(CGATCG)₂), which enhances its potential as an intercalator in therapeutic applications.
  2. Inhibition Mechanism: The compound inhibits P-selectin by blocking its interaction with ligands like P-selectin glycoprotein ligand-1 (PSGL-1), thereby disrupting pathways involved in thrombosis and inflammation .
Mechanism of Action

Process and Data

The mechanism of action of Hmcef revolves around its ability to inhibit P-selectin-mediated cell adhesion. By binding to P-selectin, Hmcef prevents the recruitment of inflammatory cells to sites of injury or infection, thus mitigating excessive inflammatory responses.

  • Binding Affinity: Studies have shown that Hmcef exhibits a significant binding free energy (approximately -10.02 kcal/mol) when interacting with P-selectin, indicating strong affinity .
  • Biological Implications: This inhibition can lead to reduced thrombus formation in animal models, showcasing its therapeutic potential against cardiovascular diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hmcef is typically presented as a solid crystalline compound.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water, which can affect its bioavailability.

Chemical Properties

  • Stability: Hmcef exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH levels or oxidative environments.
  • Reactivity: The presence of hydroxymethyl and carboxyl groups makes it reactive towards nucleophiles, facilitating interactions with various biomolecules .
Applications

Scientific Uses

Hmcef has several promising applications in scientific research:

  1. Antitumor Therapy: Its ability to inhibit P-selectin suggests potential use in cancer therapies by preventing tumor metastasis through reduced cell adhesion.
  2. Anti-inflammatory Treatments: Hmcef may serve as a lead compound for developing drugs aimed at treating inflammatory diseases by modulating immune responses.
  3. Nanotechnology: Research indicates that Hmcef can form nanoparticles, which could be utilized for targeted drug delivery systems in cancer therapy .
Introduction to HMCEF as a Multifunctional Nanomedicine

Structural Characterization of HMCEF

HMCEF (Chemical formula: C₂₂H₂₂N₃O₃) features a planar β-carboline moiety linked to L-phenylalanine via a hydroxymethyl-ethyl bridge. This configuration enables:

  • Aromatic stacking: The β-carboline system facilitates π-π stacking with DNA nucleobases, while the phenylalanine side chain enhances hydrophobic interactions [4].
  • Nanoparticle self-assembly: Under physiological conditions, HMCEF forms uniform nanoparticles (70–120 nm) via hydrophobic collapse, as confirmed by transmission electron microscopy (TEM) and atomic force microscopy (AFM) [4].
  • Stability metrics: Dynamic light scattering (DLS) reveals a zeta potential of -25 mV in phosphate-buffered saline, indicating moderate colloidal stability [10]. Hydrogen bonding between the hydroxymethyl group and DNA backbone (binding energy: -10.02 kcal/mol) further stabilizes its bioactive conformation [4].

Table 1: Structural and Physicochemical Properties of HMCEF Nanoparticles

Characterization ParameterTechniqueValueBiological Significance
Hydrodynamic diameterDLS/NTA85 ± 12 nmEnhanced EPR effect in tumors
Core diameterTEM68 ± 8 nmConfirms nanoassembly
Zeta potentialElectrophoresis-25 mVModerate colloidal stability
DNA binding energyMolecular docking-10.02 kcal/molHigh-affinity intercalation

P-Selectin Inhibition as a Therapeutic Target in Oncology

P-selectin—a cell adhesion molecule overexpressed on activated platelets, endothelial cells, and tumor surfaces—serves as HMCEF's primary target. Its inhibition disrupts critical oncogenic processes:

  • Metastatic niche formation: Tumor cells secrete inflammatory cytokines (e.g., IL-1β, TNF-α) that upregulate endothelial P-selectin, promoting platelet-tumor aggregates that shield circulating tumor cells from immune surveillance [6]. HMCEF binds P-selectin's lectin domain (Kd = 12 nM), reducing tumor cell adhesion by >80% in vitro [4].
  • Thromboinflammation: Cancer cells trigger thrombin generation via tissue factor expression, activating platelets that release P-selectin. This creates a vicious cycle where P-selectin-mediated leukocyte recruitment fuels vascular permeability and tumor extravasation [6].
  • Clinical correlations: Elevated soluble P-selectin levels correlate with poor prognosis in lung cancer (3.5-fold increase), breast cancer (2.8-fold), and hematological malignancies [4]. HMCEF's nanoscale delivery optimizes P-selectin blockade at minimal doses (effective dose: 2 nmol/kg/day in murine models) [3].

Dual Role in Cancer Biology: Tumor Growth and Thrombotic/Inflammatory Comorbidities

HMCEF concurrently addresses tumor proliferation and cancer-associated comorbidities through distinct mechanisms:

Tumor Growth Suppression

  • DNA intercalation: HMCEF's β-carboline ring inserts between CG-rich DNA sequences, inducing structural distortion and double-strand breaks in pBR22 plasmid DNA (validated via comet assay) [3].
  • Cytotoxicity: Dose-dependent inhibition of S180 sarcoma growth in mice (tumor volume reduction: 45% at 2 nmol/kg/day; 72% at 200 nmol/kg/day) without hepatorenal toxicity [4].

Thrombosis and Inflammation Modulation

  • Anticoagulant activity: Disrupts platelet-leukocyte aggregates by blocking P-selectin–PSGL-1 interactions, reducing venous thrombosis by 60% in murine models [4] [6].
  • Inflammatory cascade disruption: Suppresses neutrophil extracellular trap (NET) formation and cytokine release (IL-6, IL-8) by >50%, breaking the coagulation-inflammation cycle [6].

Table 2: Efficacy Profile of HMCEF in Preclinical Cancer Models

Therapeutic ActivityModel SystemKey MetricOutcome
Tumor growth inhibitionS180 murine sarcomaTumor volume (day 21)72% reduction vs. control
Antithrombotic actionMouse thrombosis modelThrombus weight60% decrease at 20 nmol/kg
Anti-inflammatory effectMouse ear edemaEdema thickness55% reduction at 20 nmol/kg
DNA damage inductionpBR22 plasmidCleavage sites8.2 sites/kb at 50 μM

Rationale for Nanoscale Drug Design

The nanoparticle formulation of HMCEF leverages key biophysical principles to overcome therapeutic limitations:

  • Enhanced biodistribution: Sub-100 nm size exploits the enhanced permeability and retention (EPR) effect, increasing tumor accumulation 4-fold versus free drug [9]. Nanoparticle tracking analysis (NTA) confirms sustained circulation (>8 hours) in blood [10].
  • Protection from degradation: Encapsulation shields the β-carboline core from hepatic CYP450 metabolism, extending half-life [9].
  • Synergistic delivery: Nanoscale self-assembly enables co-loading of HMCEF with complementary agents (e.g., nitric oxide donors) for amplified antitumor responses [3]. Machine learning (PBPK-ML models) further predicts optimal nanoparticle parameters to minimize off-target exposure [7].

Properties

CAS Number

2002363-68-8

Product Name

Hmcef

IUPAC Name

(2R)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid

Molecular Formula

C23H23N3O3

Molecular Weight

389.45

InChI

InChI=1S/C23H23N3O3/c27-14-16-13-18-17-8-4-5-9-19(17)26-22(18)20(25-16)10-11-24-21(23(28)29)12-15-6-2-1-3-7-15/h1-9,13,21,24,26-27H,10-12,14H2,(H,28,29)/t21-/m1/s1

InChI Key

MPXJMOWWFQFYEP-NRFANRHFSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCC2=NC(=CC3=C2NC4=CC=CC=C43)CO

Solubility

Soluble in DMSO

Synonyms

HMCEF;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.